molecular formula C15H25N B1237588 Lycopodane

Lycopodane

Cat. No. B1237588
M. Wt: 219.37 g/mol
InChI Key: WEUSZYFSAZZUMH-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lycopodane is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Lycopodane-type alkaloids, particularly from Icelandic Lycopodium annotinum ssp. alpestre, have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase activities. This study highlights the possibility of modifying the lycopodane skeleton to potentially develop more active analogues (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).

Bioactivity in Nervous System Disorders

Lycopodane-type alkaloids from Huperzia serrata, including a new lycopodane-type alkaloid, demonstrated antagonist effects on the N-methyl-d-aspartate receptor. This suggests potential applications in treating nervous system disorders (Yang et al., 2010).

Synthesis of Complex Polycyclic Structures

Research on lycopodane alkaloids has been pivotal in organic chemistry, particularly in synthesizing complex polycyclic structures. This includes efforts to synthesize clavolonine and related structures, showcasing the diverse potential of lycopodane derivatives (Evans & Scheerer, 2005).

Development of Novel Lycopodane-Derived Alkaloids

Novel lycopodane-derived alkaloids, like annotinolides A-C from Lycopodium annotinum, show unique structural properties, such as unprecedented polycyclic skeletons. These compounds offer new avenues for exploration in pharmaceutical research (Tang et al., 2016).

Exploration of Unique Alkaloid Structures

Studies on plants like Palhinhaea cernua have led to the discovery of novel Lycopodium alkaloids with unique structural configurations. These discoveries continue to expand the understanding of lycopodane alkaloids and their potential applications (Dong et al., 2012).

Potential in Treating Neurodegenerative Diseases

The fawcettimine class of Lycopodium alkaloids, derived from the lycopodane core, shows promise in the development of treatments for Alzheimer’s and other neurodegenerative diseases. This highlights the therapeutic potential of lycopodane derivatives in clinical settings (Linghu, Kennedy‐Smith, & Toste, 2007).

Lycopodane Alkaloids in Traditional Medicine

Lycopodane alkaloids from various Lycopodium species have been traditionally used for treating central nervous system conditions. Recent pharmacological studies confirm their efficacy, particularly in Alzheimer's disease, supporting their traditional use (Konrath et al., 2012).

properties

Product Name

Lycopodane

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

(1S,2R,10S,13S)-6-azatetracyclo[8.6.0.01,6.02,13]hexadecane

InChI

InChI=1S/C15H25N/c1-4-12-7-8-13-5-2-10-16-11-3-6-14(12)15(13,16)9-1/h12-14H,1-11H2/t12-,13+,14+,15-/m0/s1

InChI Key

WEUSZYFSAZZUMH-YJNKXOJESA-N

Isomeric SMILES

C1C[C@H]2CC[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4

Canonical SMILES

C1CC2CCC3CCCN4C3(C1)C2CCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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